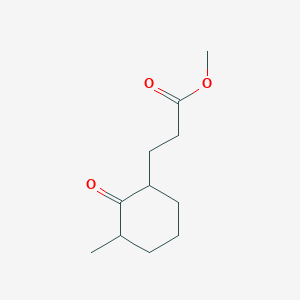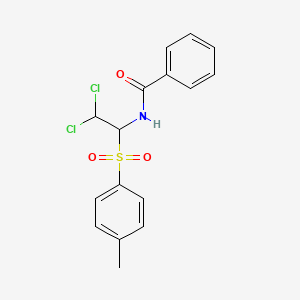
(2E,5E)-4-oxohepta-2,5-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-4-oxohepta-2,5-dienedioic acid is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone group
Vorbereitungsmethoden
The synthesis of (2E,5E)-4-oxohepta-2,5-dienedioic acid can be achieved through several routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions typically include the use of ethanol as a solvent and sodium hydroxide as the base . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
(2E,5E)-4-oxohepta-2,5-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2E,5E)-4-oxohepta-2,5-dienedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism by which (2E,5E)-4-oxohepta-2,5-dienedioic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial in its role in enzyme-catalyzed reactions, where it can form covalent bonds with active site residues, thereby modulating enzyme activity .
Vergleich Mit ähnlichen Verbindungen
(2E,5E)-4-oxohepta-2,5-dienedioic acid can be compared with similar compounds such as (2E,5E)-2,5-dibenzylidenecyclopentanone and (2E,5E)-bis[(4-dimethylamino)benzylidene]cyclopentanone. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of different substituents can significantly alter their chemical behavior and applications .
Eigenschaften
Molekularformel |
C7H6O5 |
|---|---|
Molekulargewicht |
170.12 g/mol |
IUPAC-Name |
(2E,5E)-4-oxohepta-2,5-dienedioic acid |
InChI |
InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12)/b3-1+,4-2+ |
InChI-Schlüssel |
FORGRSMNOFWNBO-ZPUQHVIOSA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C(=O)/C=C/C(=O)O |
Kanonische SMILES |
C(=CC(=O)O)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B11958812.png)











![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)

